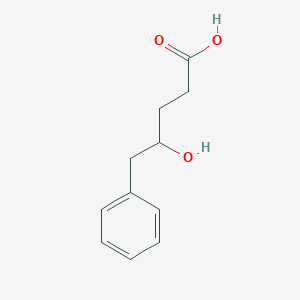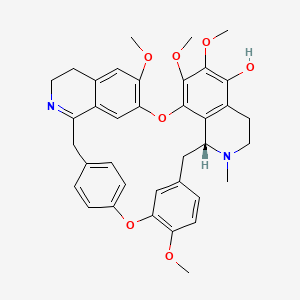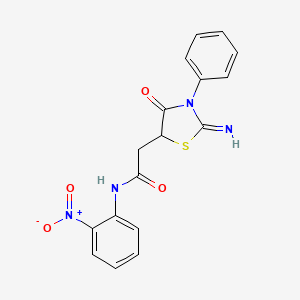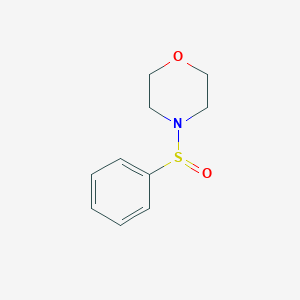
4-Hydroxy-5-phenyl-valeric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-5-phenyl-valeric acid is an organic compound that belongs to the class of benzene and substituted derivatives It is characterized by a hydroxyl group attached to the fourth carbon and a phenyl group attached to the fifth carbon of the valeric acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-phenyl-valeric acid typically involves the hydroxylation of 5-phenylvaleric acid. One common method is the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled temperature and pH conditions to ensure the selective hydroxylation at the desired position.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as biocatalysis using specific enzymes that can selectively hydroxylate the valeric acid chain. This method is advantageous due to its specificity and environmentally friendly nature.
化学反应分析
Types of Reactions
4-Hydroxy-5-phenyl-valeric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: 4-Keto-5-phenyl-valeric acid or 4-carboxy-5-phenyl-valeric acid.
Reduction: 4-Hydroxy-5-phenyl-pentanol.
Substitution: 4-Halo-5-phenyl-valeric acid derivatives.
科学研究应用
4-Hydroxy-5-phenyl-valeric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying metabolic pathways involving hydroxylation.
Industry: Used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 4-Hydroxy-5-phenyl-valeric acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group allows it to form hydrogen bonds with active sites of enzymes, influencing metabolic pathways. The phenyl group provides hydrophobic interactions, enhancing its binding affinity to certain molecular targets.
相似化合物的比较
Similar Compounds
5-Phenylvaleric acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxy-5-phenyl-pentanoic acid: Similar structure but with a different chain length, affecting its physical and chemical properties.
4-Hydroxy-5-phenyl-valeric acid-O-glucuronide: A glucuronide conjugate, which is more water-soluble and has different biological activity.
Uniqueness
This compound is unique due to the presence of both a hydroxyl and a phenyl group on the valeric acid chain, providing a combination of hydrophilic and hydrophobic properties. This dual functionality makes it versatile in various chemical and biological applications.
属性
CAS 编号 |
174720-07-1 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
4-hydroxy-5-phenylpentanoic acid |
InChI |
InChI=1S/C11H14O3/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |
InChI 键 |
OTIPOAGPXXBSSB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(CCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate](/img/structure/B14140276.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14140284.png)
![2-hydroxy-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B14140290.png)
![[(1R,2S)-2-Methylcyclohexyl]methanol](/img/structure/B14140296.png)
![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)
![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)


![{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid](/img/structure/B14140334.png)
![2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid](/img/structure/B14140340.png)
![[5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride](/img/structure/B14140347.png)
![1-Naphthalenesulfonic acid, 4-hydroxy-3-[(octadecylamino)carbonyl]-](/img/structure/B14140348.png)


